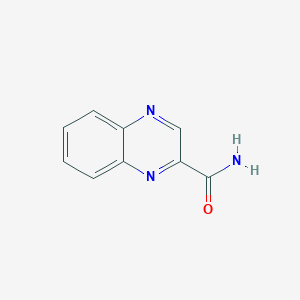

Quinoxaline-2-carboxamide

Description

Propriétés

IUPAC Name |

quinoxaline-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7N3O/c10-9(13)8-5-11-6-3-1-2-4-7(6)12-8/h1-5H,(H2,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CGJMVNVWQHPASW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)N=CC(=N2)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30199774 | |

| Record name | 2-Quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

173.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5182-90-1 | |

| Record name | 2-Quinoxalinecarboxamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5182-90-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Quinoxalinecarboxamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005182901 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Quinoxaline-2-carboxamide | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=90836 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Quinoxalinecarboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30199774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Quinoxaline-2-carboxamide can be synthesized through several methods. One common approach involves the condensation reaction between ortho-phenylenediamine and a dicarbonyl compound, such as glyoxal or diketones, under acidic conditions. This reaction forms the quinoxaline ring, which can then be further functionalized to introduce the carboxamide group .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products .

Analyse Des Réactions Chimiques

Types of Reactions: Quinoxaline-2-carboxamide undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoxaline-2-carboxylic acid.

Reduction: Reduction reactions can convert the carboxamide group to an amine.

Substitution: The compound can undergo nucleophilic substitution reactions, where the carboxamide group is replaced by other functional groups.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products:

Oxidation: Quinoxaline-2-carboxylic acid.

Reduction: Quinoxaline-2-amine.

Substitution: Various substituted quinoxaline derivatives depending on the nucleophile used.

Applications De Recherche Scientifique

Anticancer Activity

Quinoxaline derivatives have been extensively studied for their anticancer properties. Quinoxaline-2-carboxamide has shown promising results against various cancer cell lines.

Key Findings:

- In a study evaluating the growth inhibition of quinoxaline derivatives against 60 cancer cell lines, specific derivatives exhibited significant growth inhibition rates. For instance, one compound displayed a 55.75% growth inhibition against the melanoma (MALME-M) cell line .

- The structure-activity relationship (SAR) analysis indicated that compounds with unsubstituted aromatic rings demonstrated higher activity compared to those with electron-donating or electron-withdrawing groups .

Data Table: Anticancer Activity of Quinoxaline Derivatives

| Compound | Cell Line | IC50 (μM) | Activity Level |

|---|---|---|---|

| Compound 1 | MALME-M | 2.5 | High |

| Compound 2 | MCF-7 | 4.4 | Moderate |

| Compound 3 | HCT116 | 4.4 | Good |

Antimycobacterial Activity

This compound derivatives have shown significant potential as antimycobacterial agents, particularly against Mycobacterium tuberculosis.

Key Findings:

- A series of this compound 1,4-di-N-oxide derivatives demonstrated potent activity against M. tuberculosis, with minimum inhibitory concentrations (MIC) as low as 1.25 μg/mL .

- The lead compound from this series exhibited comparable activity to standard drugs like rifampicin and dioxidine, indicating its potential as a novel treatment option .

Data Table: Antimycobacterial Activity of Quinoxaline Derivatives

| Compound | MIC (μg/mL) | Activity Level |

|---|---|---|

| Compound A | 0.03 | Comparable to Rifampicin |

| Compound B | 10-16 | Comparable to Dioxidine |

| Compound C | 1.25 | High |

Antiviral Activity

Research has also highlighted the antiviral potential of quinoxaline derivatives, specifically against Herpes simplex virus.

Key Findings:

- Certain derivatives showed promising antiviral activity in plaque-reduction assays, although results were less potent compared to established antiviral agents .

- The presence of specific moieties within the quinoxaline structure appears to enhance antiviral efficacy.

Data Table: Antiviral Activity of Quinoxaline Derivatives

| Compound | Virus Type | Plaque Reduction (%) at 20 μg/mL |

|---|---|---|

| Compound X | Herpes simplex virus | 25% |

| Compound Y | Other viruses | <25% |

Mechanistic Insights and Case Studies

Case Study: Platinum(II) Complexes

this compound has been utilized as a ligand in platinum(II) complexes, which were synthesized and assessed for cytotoxicity and DNA interaction. These complexes demonstrated varying degrees of biological activity against human tumor cells, although they were less effective than cisplatin .

Mechanism of Action:

The interaction of quinoxaline derivatives with DNA has been studied using various spectroscopic methods, revealing insights into their binding affinities and the formation of DNA adducts .

Mécanisme D'action

The mechanism of action of quinoxaline-2-carboxamide varies depending on its application. In antimicrobial applications, it may inhibit bacterial DNA gyrase or other essential enzymes, leading to the disruption of bacterial replication and survival . In anticancer applications, it may interfere with cell division and induce apoptosis in cancer cells . The compound’s ability to interact with various molecular targets and pathways underlies its broad-spectrum biological activities .

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

3-Aryl-Quinoxaline-2-Carbonitrile 1,4-di-N-Oxides

These derivatives differ from quinoxaline-2-carboxamides by replacing the carboxamide group with a carbonitrile. While they exhibit cytotoxic activity, their anti-TB efficacy is weaker. Nitro-substituted analogs further complicated predictions, as lanl2dz basis sets failed to model their redox behavior accurately, whereas cc-pVTZ basis sets improved accuracy .

Quinoxaline-2-Carboxylate 1,4-Dioxides

These derivatives substitute the carboxamide with a carboxylate ester. For instance, compound 62a had an MIC of 0.78 µM but poor bioavailability, whereas carboxamide derivatives like 62b (MIC = 3.13 µM) exhibited better selectivity indices (SI > 40) .

Platinum(II) Complexes with this compound Ligands

This compound has been used as a carrier ligand in platinum(II) complexes (e.g., cis-[Pt(qnxca)(MeCN)Cl₂] and [Pt(qnxca-H)(dmso)Cl]). However, these complexes displayed lower cytotoxicity compared to cisplatin in cancer cell lines (e.g., IC₅₀ > 50 µM vs. cisplatin’s IC₅₀ ~ 1–10 µM). DNA interaction studies showed weaker unwinding of plasmid DNA, highlighting the importance of the parent compound’s redox activity over metal coordination in bioactivity .

Electrochemical and Computational Comparisons

Reduction Potential Predictions

DFT studies using B3LYP/lanl2dz accurately predicted Wave 1 reduction potentials (1st N-oxide reduction) for 37 carboxamide derivatives (R² = 0.91), correlating with anti-TB activity. In contrast, carbonitrile derivatives required the cc-pVTZ basis set for nitro-substituted analogs, underscoring the carboxamide’s structural advantage in computational modeling .

Molecular Modeling and Pharmacophore Features

Pharmacophore models for carboxamide derivatives identified four hydrophobic regions, three hydrogen-bond acceptors, and one donor, aligning with novobiocin’s DNA gyrase inhibition. Substituents like CF₃ or Cl at position 7 enhanced activity (IC₉₀ = 1.07–4.65 µM), while molecular docking suggested binding modes similar to coumarin antibiotics .

Activité Biologique

Quinoxaline-2-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities, particularly its potential as an antitubercular agent and its interactions with various biological targets. This article provides a comprehensive review of the biological activity of this compound, focusing on its synthesis, mechanisms of action, and therapeutic applications.

1. Overview of this compound

This compound and its derivatives have been studied extensively for their pharmacological properties. The compound exhibits a range of biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. Its structure allows for modifications that can enhance its efficacy against specific pathogens or cancer cells.

2.1 Synthesis and Evaluation

Recent studies have focused on synthesizing various derivatives of this compound, particularly 1,4-di-N-oxide derivatives, which have shown promising antimycobacterial activity against Mycobacterium tuberculosis. For instance, one study synthesized a series of this compound derivatives and evaluated their activity using the radiometric BACTEC 460-TB methodology. The results indicated that certain compounds exhibited significant antituberculosis activity with minimal cytotoxicity to VERO cell lines .

The mechanism by which this compound exerts its antimycobacterial effects involves the induction of oxidative stress and DNA damage in bacterial cells. The N-oxide derivatives are believed to generate reactive oxygen species (ROS), leading to cellular damage and death in mycobacterial strains .

3. Cytotoxicity Studies

In vitro studies have assessed the cytotoxicity of this compound derivatives against various human tumor cell lines. While some compounds demonstrated poor cytotoxic activity against certain cancer cells, others showed promising results, indicating a need for further optimization in structure to enhance efficacy .

| Compound | Cell Line Tested | IC50 (µM) | Selectivity Index |

|---|---|---|---|

| Compound A | HeLa | 25 | >10 |

| Compound B | MCF-7 | 30 | >8 |

| Compound C | A549 | 15 | >12 |

4. Structure-Activity Relationship (SAR)

The biological activity of this compound derivatives is highly dependent on their structural modifications. Studies have indicated that substituents at specific positions on the quinoxaline ring significantly influence their antimicrobial and anticancer activities. For example, the introduction of lipophilic groups has been shown to enhance the penetration and efficacy against M. tuberculosis .

5.1 Antitubercular Agents

A notable case involved the synthesis of a series of this compound derivatives that were tested against drug-resistant strains of M. tuberculosis. One derivative demonstrated an MIC value comparable to that of rifampicin, a standard antitubercular drug .

5.2 Anticancer Activity

Another study explored the anticancer potential of this compound derivatives against various cancer cell lines, revealing that certain compounds induced apoptosis through ROS generation and DNA damage mechanisms .

6. Conclusion

This compound represents a promising scaffold for developing new therapeutic agents targeting infectious diseases and cancer. Ongoing research into its structure-activity relationships and mechanisms of action will likely yield more potent and selective compounds in the future.

Q & A

Q. What are the standard synthetic protocols for quinoxaline-2-carboxamide derivatives in antimycobacterial studies?

The synthesis typically employs the Beirut reaction, where benzofuroxan reacts with β-ketoamides in the presence of calcium chloride and ethanolamine catalysts. Structural modifications (e.g., aliphatic linker length, substituents at position 3, aromatic ring variations) are systematically introduced to optimize bioactivity. Reaction conditions (e.g., solvent, catalyst ratio) are critical for yield and purity .

Q. What safety precautions are necessary when handling this compound derivatives in the laboratory?

Derivatives like quinoxaline-2-carboxaldehyde are classified as skin/eye irritants (GHS Category 2/2A). Mandatory precautions include wearing PPE (gloves, goggles) and working in a fume hood. Post-handling protocols require thorough equipment decontamination and waste segregation .

Q. How are this compound derivatives characterized structurally?

Key techniques include:

- 1H/13C NMR : To confirm substituent positions and linker configurations (e.g., methyl or phenyl groups at position 3) .

- IR spectroscopy : Identifies functional groups (e.g., C=O stretch at ~1667 cm⁻¹ for carboxamide) .

- Elemental analysis : Validates purity and molecular composition (e.g., C, H, N percentages) .

Q. What in vitro assays are used to evaluate antitubercular activity?

Compounds are screened against Mycobacterium tuberculosis H37Rv using microdilution assays (MIC determination). Cytotoxicity is assessed via VERO cell line viability tests to identify selective agents .

Advanced Research Questions

Q. How do structural modifications at position 3 of the quinoxaline ring influence antimycobacterial activity?

Substituting position 3 with a methyl group enhances activity compared to phenyl groups. For example, 3-methyl derivatives (Series 4–9) show MIC values ≤ 2 µg/mL against M. tuberculosis, likely due to improved membrane permeability or target binding. Unsubstituted benzyl groups on the carboxamide further boost efficacy .

Q. What computational strategies are used to predict the antimycobacterial potential of this compound derivatives?

In silico approaches include:

Q. How do this compound ligands behave in coordination chemistry for anticancer studies?

Platinum(II) complexes (e.g., cis-[Pt(qnxca)(MeCN)Cl₂]) demonstrate square planar geometry, with this compound acting as a monodentate or chelating ligand. Despite poor cytotoxicity compared to cisplatin, DNA interaction studies (e.g., plasmid unwinding assays) reveal partial cisplatin-like mechanisms .

Q. What methodologies resolve contradictions in SAR data across this compound studies?

Discrepancies arise from assay variability (e.g., bacterial strain differences) or substituent electronic effects. Systematic meta-analyses comparing MIC values, cytotoxicity ratios, and substituent Hammett constants (σ) can clarify trends .

Q. How are metabolically stable this compound derivatives designed?

Strategies include:

- Isosteric replacement : Substituting labile groups (e.g., ester → amide) to resist hydrolysis.

- Deuterium incorporation : To slow CYP450-mediated degradation. Metabolite profiling via LC-MS/MS identifies vulnerable sites for modification .

Q. What role does the 1,4-di-N-oxide moiety play in antitubercular activity?

The di-N-oxide group enhances redox activity, potentially generating reactive oxygen species (ROS) under mycobacterial hypoxia. Derivatives lacking this moiety show reduced efficacy, confirming its role in mechanism of action .

Methodological Considerations

Q. How are solubility and bioavailability challenges addressed in this compound drug development?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.